L-Phenylalanine-13C9,d8,15N
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Overview
Description
L-Phenylalanine-13C9,d8,15N is a labeled form of L-Phenylalanine, an essential aromatic amino acid. This compound is isotopically labeled with carbon-13, deuterium, and nitrogen-15, making it valuable for various scientific research applications. The labeled isotopes allow for detailed studies in metabolic pathways, protein synthesis, and other biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanine-13C9,d8,15N involves the incorporation of isotopically labeled precursors. The process typically starts with the labeled benzene ring, which is then subjected to a series of reactions to introduce the amino and carboxyl groups. The reaction conditions often involve the use of catalysts and specific solvents to ensure the incorporation of the isotopes at the desired positions.
Industrial Production Methods
Industrial production of this compound is carried out in specialized facilities equipped to handle isotopically labeled compounds. The process involves large-scale synthesis using labeled precursors and stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The production methods are designed to be scalable and cost-effective, allowing for the supply of this compound for research and commercial purposes.
Chemical Reactions Analysis
Types of Reactions
L-Phenylalanine-13C9,d8,15N undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oximes or nitriles, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
L-Phenylalanine-13C9,d8,15N is widely used in scientific research due to its isotopic labeling. Some key applications include:
Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the incorporation of phenylalanine into proteins and other biomolecules.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Applied in the production of labeled peptides and proteins for research and diagnostic purposes.
Mechanism of Action
The mechanism of action of L-Phenylalanine-13C9,d8,15N involves its incorporation into metabolic pathways where phenylalanine is a precursor. It acts as a substrate for enzymes involved in the synthesis of proteins and other biomolecules. The labeled isotopes allow for the tracking of these processes using techniques like NMR and mass spectrometry. The molecular targets include enzymes such as phenylalanine hydroxylase, which converts phenylalanine to tyrosine, and other enzymes involved in protein synthesis.
Comparison with Similar Compounds
L-Phenylalanine-13C9,d8,15N can be compared with other isotopically labeled amino acids, such as:
L-Tyrosine-13C9,15N: Similar in structure but with an additional hydroxyl group on the aromatic ring.
L-Tryptophan-13C11,15N2,d8: Contains an indole ring, making it structurally distinct but functionally similar in terms of protein incorporation.
L-Alanine-13C3,15N,d4: A simpler amino acid with a methyl group instead of an aromatic ring.
The uniqueness of this compound lies in its specific labeling pattern, which allows for detailed studies of phenylalanine metabolism and its role in various biological processes.
Properties
Molecular Formula |
C9H11NO2 |
---|---|
Molecular Weight |
183.166 g/mol |
IUPAC Name |
(2S)-2-(15N)azanyl-2,3,3-trideuterio-3-(2,3,4,5,6-pentadeuterio(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3-13C3)propanoic acid |
InChI |
InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i1+1D,2+1D,3+1D,4+1D,5+1D,6+1D2,7+1,8+1D,9+1,10+1 |
InChI Key |
COLNVLDHVKWLRT-SGKIMZMTSA-N |
Isomeric SMILES |
[2H][13C]1=[13C]([13C](=[13C]([13C](=[13C]1[2H])[2H])[13C]([2H])([2H])[13C@@]([2H])([13C](=O)O)[15NH2])[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N |
Origin of Product |
United States |
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